molecular formula C15H11ClFN5O2 B2429661 N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286703-30-7

N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2429661
CAS No.: 1286703-30-7
M. Wt: 347.73
InChI Key: MTCGRCGIBIEFJR-UHFFFAOYSA-N
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Description

N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C15H11ClFN5O2 and its molecular weight is 347.73. The purity is usually 95%.
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Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O2/c16-11-5-10(17)2-1-9(11)7-20-13(23)6-14-21-22-15(24-14)12-8-18-3-4-19-12/h1-5,8H,6-7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCGRCGIBIEFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CNC(=O)CC2=NN=C(O2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-fluorophenyl moiety, an oxadiazole ring, and a pyrazine group. The presence of these functional groups is significant for its biological activity.

Biological Activity

1. Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and pyrazine derivatives exhibit notable antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains. The incorporation of the pyrazine group in this compound may enhance its antibacterial activity due to the electron-withdrawing nature of the halogenated phenyl group, which can improve the lipophilicity and membrane permeability of the compound .

2. Antitubercular Activity
In studies aimed at discovering new anti-tubercular agents, compounds similar to this compound have been evaluated for their efficacy against Mycobacterium tuberculosis. Compounds with similar structural features have demonstrated significant inhibitory concentrations (IC50) against this pathogen, suggesting that this compound may also possess similar activity .

3. Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Initial evaluations of related oxadiazole derivatives have indicated low toxicity levels in human cell lines (e.g., HEK293 cells), suggesting that this compound could be a viable candidate for further development without significant cytotoxic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key points include:

Functional Group Impact on Activity
Chloro and Fluoro GroupsEnhance lipophilicity and membrane penetration
Oxadiazole RingContributes to antimicrobial properties
Pyrazine MoietyPotentially increases antitubercular activity

Case Studies

Several studies have explored the biological activities of oxadiazole derivatives:

  • Antibacterial Studies : A series of 1,3,4-oxadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Some compounds showed MIC values comparable to standard antibiotics .
  • Antitubercular Screening : Compounds structurally related to this compound were screened for anti-tubercular activity with promising results indicating potential for further development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and pyrazine moieties. For instance, derivatives similar to N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide have been shown to exhibit significant growth inhibition against various cancer cell lines. In particular:

  • Mechanism of Action : The compound may interact with specific molecular targets within cancer cells, disrupting cell cycle progression or inducing apoptosis.
  • Case Studies : In vitro studies have demonstrated that related compounds can inhibit cell proliferation in human cancer cell lines with IC50 values in the low micromolar range .

Antimicrobial Properties

Compounds featuring oxadiazole and pyrazine structures have also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanisms often involve:

  • Inhibition of Bacterial Growth : By disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Case Studies : Research indicates that similar compounds exhibit effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with zone of inhibition measurements supporting their efficacy .

Potential Therapeutic Uses

Given its structural features and biological activities, this compound holds potential as:

  • Anticancer Agent : Targeting various cancer types due to its ability to inhibit tumor growth.
  • Antimicrobial Agent : Offering a new avenue for treating bacterial infections resistant to conventional antibiotics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.